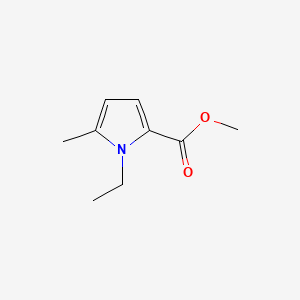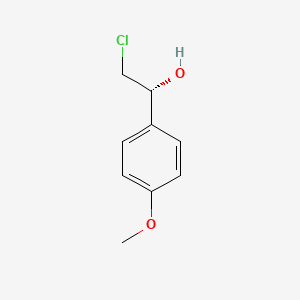
(Pyridin-3-yloxy)-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-3-yloxy)-acetaldehyde: is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is characterized by the presence of a pyridine ring attached to an acetaldehyde group through an oxygen atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yloxy)-acetaldehyde typically involves the reaction of 3-hydroxypyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: (Pyridin-3-yloxy)-acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions on the pyridine ring.
Major Products:
Oxidation: Formation of (3-Pyridinyloxy)acetic acid.
Reduction: Formation of (3-Pyridinyloxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Pyridin-3-yloxy)-acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. These derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific properties.
Wirkmechanismus
The mechanism of action of (Pyridin-3-yloxy)-acetaldehyde and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding with target molecules .
Vergleich Mit ähnlichen Verbindungen
- (2-Pyridinyloxy)acetaldehyde
- (4-Pyridinyloxy)acetaldehyde
- (3-Pyridinyloxy)propionaldehyde
Comparison: (Pyridin-3-yloxy)-acetaldehyde is unique due to the position of the oxygen atom on the pyridine ring, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a distinct compound of interest in research and industry .
Eigenschaften
CAS-Nummer |
163348-43-4 |
|---|---|
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.138 |
IUPAC-Name |
2-pyridin-3-yloxyacetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-4,6H,5H2 |
InChI-Schlüssel |
NLUXMPMNEDOPLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OCC=O |
Synonyme |
Acetaldehyde, (3-pyridinyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]- (9CI)](/img/new.no-structure.jpg)







![(3aR,6aS)-3,3-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B575311.png)
![4-[(S)-Cyano(hydroxy)methyl]phenyl acetate](/img/structure/B575312.png)
![3h-Naphtho[2,1-b]pyran-3-one,2-[2-(dimethylamino)-3-furanyl]-](/img/structure/B575314.png)

